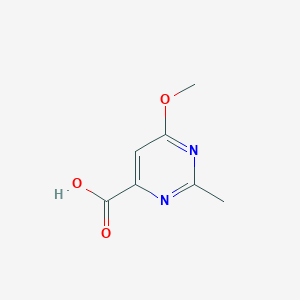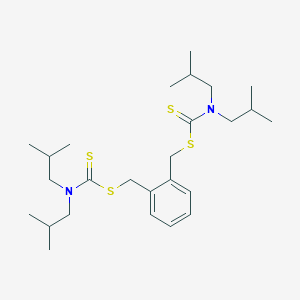
2-ブロモ-3-メチルブタ-2-エン酸メチル
概要
説明
2-Bromo-3-methylbutenoic acid methyl ester is an organic compound with the molecular formula C6H9BrO2 and a molecular weight of 193.04 g/mol . It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by its bromine atom attached to a methylbut-2-enoate structure, making it a valuable intermediate in organic synthesis.
科学的研究の応用
2-Bromo-3-methylbutenoic acid methyl ester is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: For the development of new drugs and therapeutic agents.
Material Science: In the production of polymers and advanced materials.
Chemical Biology: As a probe to study biological pathways and enzyme mechanisms.
作用機序
Target of Action
Methyl 2-bromo-3-methylbut-2-enoate is a chemical compound that primarily targets organic synthesis processes . It is used as a reagent in various chemical reactions, particularly in the bromination of other compounds .
Mode of Action
The compound interacts with its targets through a process known as bromination. This involves the substitution or addition of a bromine atom into a substrate molecule . For instance, it can react with N-bromosuccinimide under irradiation with light to form 4-bromo-2-methylbut-2-en-4-olide .
Biochemical Pathways
It is known to participate in various organic synthesis reactions, contributing to the formation of new compounds .
Result of Action
The primary result of Methyl 2-bromo-3-methylbut-2-enoate’s action is the formation of new compounds through bromination reactions. For example, it can react with N-bromosuccinimide under light irradiation to form 4-bromo-2-methylbut-2-en-4-olide .
準備方法
Synthetic Routes and Reaction Conditions: 2-Bromo-3-methylbutenoic acid methyl ester can be synthesized through the bromination of methyl 3-methylbut-2-enoate. This reaction typically involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator and light . The reaction proceeds via a radical mechanism, leading to the formation of the desired brominated product.
Industrial Production Methods: In an industrial setting, the production of methyl 2-bromo-3-methylbut-2-enoate may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Cold-chain transportation and storage under inert atmosphere at temperatures below -20°C are essential to maintain the stability of the compound .
化学反応の分析
Types of Reactions: 2-Bromo-3-methylbutenoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different esters.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Radical Initiators: Such as benzoyl peroxide or azobisisobutyronitrile (AIBN) for radical reactions.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products Formed:
Methyl 2,3-dibromo-2-methylbutanoate: Formed through further bromination.
Methyl 3-methylbut-2-enoate: Formed through dehalogenation.
類似化合物との比較
Methyl 3-methylbut-2-enoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 2,3-dibromo-2-methylbutanoate: Contains an additional bromine atom, increasing its reactivity.
Methyl 2-bromo-3-methylbutanoate: Similar structure but with a saturated carbon chain.
Uniqueness: 2-Bromo-3-methylbutenoic acid methyl ester is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its ability to undergo both substitution and addition reactions makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
methyl 2-bromo-3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-4(2)5(7)6(8)9-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFXWQHNWFFNKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)OC)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348871 | |
| Record name | methyl 2-bromo-3-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51263-40-2 | |
| Record name | methyl 2-bromo-3-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-bromo-3-methylbut-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)








![2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid](/img/structure/B142268.png)
